2,4-Octadien-1-ol, (2E,4E)- 2,4-Octadien-1-ol, (2E,4E)- (2E,4E)-2,4-octadien-1-ol is an aliphatic alcohol.
Brand Name: Vulcanchem
CAS No.: 56904-85-9
VCID: VC0148917
InChI: InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6+
SMILES: CCCC=CC=CCO
Molecular Formula: C8H14O
Molecular Weight: 126.198

2,4-Octadien-1-ol, (2E,4E)-

CAS No.: 56904-85-9

Cat. No.: VC0148917

Molecular Formula: C8H14O

Molecular Weight: 126.198

Purity: 90% min.

* For research use only. Not for human or veterinary use.

2,4-Octadien-1-ol, (2E,4E)- - 56904-85-9

Specification

CAS No. 56904-85-9
Molecular Formula C8H14O
Molecular Weight 126.198
IUPAC Name (2E,4E)-octa-2,4-dien-1-ol
Standard InChI InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6+
SMILES CCCC=CC=CCO

Introduction

Chemical Identity and Properties

(2E,4E)-2,4-Octadien-1-ol is an aliphatic alcohol characterized by an eight-carbon chain with two double bonds in the trans (E) configuration at the second and fourth carbon positions, and a hydroxyl group at the first carbon. This specific stereochemistry contributes significantly to its chemical behavior and sensory profile .

Basic Information

The compound is identified by several standardized classification systems, with the following key identifiers:

ParameterValue
CAS Registry Number18409-20-6
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
FEMA Number3956
JECFA Number1180
IUPAC Name(2E,4E)-octa-2,4-dien-1-ol
Einecs242-290-3
FDA UNII049Z2Y4D1U

The compound exists under multiple synonyms in scientific literature, including trans-2,4-Octadienol, (E,E)-2,4-Octadien-1-ol, TRANS-2,TRANS-4-OCTADIENOL, and other variations that denote its specific stereochemical configuration .

Physical and Chemical Properties

The physical and chemical characteristics of (2E,4E)-2,4-Octadien-1-ol contribute to its behavior in various applications and synthesis pathways:

PropertyValue
Boiling Point198°C
Density0.868
Flash Point80°C
LogP2.30
pKa14.19±0.10 (Predicted)
Physical StateLiquid

The compound's relatively high boiling point and moderate lipophilicity (LogP value) influence its stability and solubility characteristics in different solvents and systems .

Sensory Properties and Organoleptic Profile

One of the most valuable aspects of (2E,4E)-2,4-Octadien-1-ol is its distinctive sensory profile, which makes it useful in flavor and fragrance applications.

Aroma Characteristics

The compound exhibits a mild fatty odor with distinctive culinary notes. At full strength (100%), it presents a mild fatty, chicken fat aroma with creamy and waxy nuances. When diluted to 1% concentration, these characteristics remain prominent but with better discernible nuances .

Taste Profile

In food applications, (2E,4E)-2,4-Octadien-1-ol provides a complex flavor profile at concentrations between 1 and 5 parts per million:

  • Primary notes: Fatty, oily, and waxy

  • Secondary notes: Broth-like, savory (chicken and beef)

  • Tertiary notes: Creamy with cucumber and melon nuances

This multifaceted sensory profile explains its use in food flavoring applications where complex, savory notes are desired.

Applications and Industrial Uses

(2E,4E)-2,4-Octadien-1-ol finds applications across several industries due to its unique chemical structure and sensory properties.

Entomological Applications

The compound serves as a valuable intermediate in synthesizing sex pheromones for sphingid moths and other insects. This application is particularly important in pest management strategies where specific insect attractants are required for monitoring or controlling pest populations .

Its role in insect pheromone synthesis stems from its specific stereochemistry and functional group arrangement, which can be modified to create mimics of natural insect communication chemicals.

Flavor and Fragrance Industry

As recognized by its FEMA designation (3956), (2E,4E)-2,4-Octadien-1-ol is approved for use as a flavoring agent in the food industry. Its complex sensory profile makes it suitable for:

  • Creating savory, meat-like flavors

  • Adding fatty, brothy notes to culinary preparations

  • Enhancing creamy profiles in dairy applications

  • Contributing to certain fruit flavor compositions where fatty notes are desired

Research and Synthesis Applications

The conjugated diene system coupled with the hydroxyl functional group makes (2E,4E)-2,4-Octadien-1-ol a versatile starting material for various chemical transformations, including:

  • Cycloaddition reactions

  • Oxidation processes

  • Esterification reactions

  • Synthesis of more complex natural compounds

These characteristics support its use in organic synthesis research and development of specialized compounds.

Biological Activity and Research Findings

Scientific research on (2E,4E)-2,4-Octadien-1-ol has revealed several areas of biological significance, though studies remain somewhat limited compared to more widely used compounds.

Involvement in Lipid Metabolism

The compound's structural similarity to certain lipid metabolites suggests potential roles in cellular signaling processes. While direct evidence for specific pathways is still emerging, its fatty alcohol structure indicates possible interaction with lipid-dependent cellular mechanisms.

Entomological Research

Most substantial research on (2E,4E)-2,4-Octadien-1-ol focuses on its role in insect chemical ecology. The compound serves as a precursor in synthesizing specific insect pheromones that regulate mating and other behaviors, particularly in Lepidoptera (moths and butterflies) .

This application highlights the importance of precise stereochemistry in biological recognition systems, as the specific (2E,4E) configuration is critical for biological activity in these contexts.

Hazard StatementDescription
H227Combustible liquid
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These classifications indicate the need for appropriate personal protective equipment and handling procedures when working with the compound .

Precautionary Measures

Standard safety protocols for working with irritant organic compounds apply to (2E,4E)-2,4-Octadien-1-ol:

  • Use in well-ventilated areas

  • Avoid skin and eye contact

  • If eye exposure occurs: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do

  • Store in sealed containers away from sources of ignition

SupplierPackage SizePurityPrice (USD)
TRC5gNot specified$200
Matrix Scientific5g>95%$216
Apolloscientific10gNot specified$298
VulcanchemNot specified90% min.Not listed

These prices reflect the compound's specialty nature and limited production volume compared to more common industrial chemicals .

Synthesis and Production Methods

While the search results don't provide detailed synthesis methods for (2E,4E)-2,4-Octadien-1-ol, the compound can be produced through several established organic chemistry approaches.

Typical methods likely include:

  • Reduction of the corresponding aldehyde ((2E,4E)-2,4-octadienal)

  • Wittig reactions or other olefination methods to establish the required diene system

  • Selective hydrogenation of higher unsaturated precursors

The critical aspect of any synthesis is controlling the stereochemistry to ensure the specific (E,E) configuration at the double bonds, which is essential for the compound's intended applications .

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